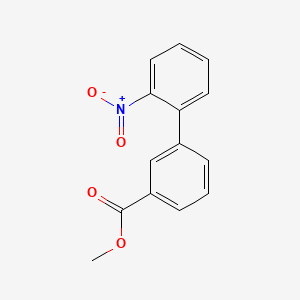
Methyl 3-(2-nitrophenyl)benzoate
Cat. No. B7962271
M. Wt: 257.24 g/mol
InChI Key: KQIMJLBUUHZYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05824691
Procedure details


4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole (1.7 g) was heated to reflux for 19 hours in 95% methanolic sulfuric acid (28.7 ml) (prepared by mixing methanol (15 ml), concentrated sulfuric acid (1.15 ml), and water (1.44 ml) and bringing the total volume to 28.7 ml with additional methanol). After cooling, the solution was concentrated to ca. 7 ml and poured into ether (60 ml). The ethereal solution was washed with aqueous potassium carbonate solution and brine,then dried over magnesium sulfate and concentrated in vacuo to yield methyl 3-(2-nitrophenyl)benzoate as a yellow solid.
Name
4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole
Quantity
1.7 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CC1(C)[CH2:6][O:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[N+:19]([O-:21])=[O:20])[CH:8]=2)=N1.C[OH:24].O>S(=O)(=O)(O)O>[N+:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:4]([O:5][CH3:6])=[O:24])([O-:21])=[O:20]
|
Inputs


Step One
|
Name
|
4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(N=C(OC1)C1=CC(=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.44 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.15 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
28.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated to ca. 7 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into ether (60 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal solution was washed with aqueous potassium carbonate solution and brine,then
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
